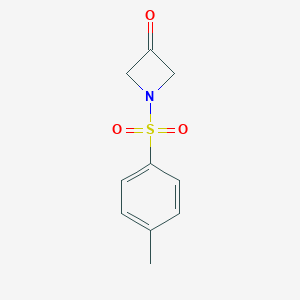

1-Tosylazetidin-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonylazetidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S/c1-8-2-4-10(5-3-8)15(13,14)11-6-9(12)7-11/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVBXEVVGIQJOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76543-27-6 | |

| Record name | 76543-27-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structural Analysis and Conformation of 1-Tosylazetidin-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Tosylazetidin-3-one is a strained, four-membered heterocyclic ketone of significant interest in synthetic and medicinal chemistry. Its rigid framework and reactive carbonyl group make it a valuable building block for more complex molecular architectures. Understanding the precise three-dimensional structure and conformational preferences of this molecule is crucial for predicting its reactivity and designing novel derivatives with specific biological activities. This technical guide provides a comprehensive analysis of the structure and conformation of this compound, integrating theoretical calculations with established spectroscopic principles. Due to the limited availability of direct experimental crystallographic and NMR data in the public domain for this specific molecule, this guide leverages high-level computational chemistry to predict its structural parameters and spectroscopic signatures. Detailed, generalized experimental protocols for the characterization of such compounds are also provided.

Introduction

The azetidine ring is a four-membered heterocycle containing a nitrogen atom. When a carbonyl group is present at the 3-position and a tosyl group is attached to the nitrogen, the resulting molecule, this compound, exhibits a unique combination of ring strain and electronic effects. The electron-withdrawing nature of the tosyl group influences the geometry of the nitrogen atom and the overall conformation of the azetidine ring. The inherent strain of the four-membered ring dictates its reactivity and provides a driving force for various chemical transformations.

Predicted Molecular Structure and Conformation

The conformation of the azetidin-3-one ring is primarily defined by the degree of puckering. Unlike cyclohexane, which has well-defined chair and boat conformations, four-membered rings exhibit a more subtle puckering to alleviate torsional strain. The puckering of the azetidine ring can be described by a dihedral angle. In the case of this compound, the presence of the sp2-hybridized carbonyl carbon and the bulky, electron-withdrawing tosyl group on the nitrogen atom significantly influences the ring's geometry.

Computational modeling using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory was performed to determine the optimized geometry of this compound. The calculations reveal a non-planar, puckered conformation for the azetidine ring.

Predicted Structural Parameters

The following tables summarize the predicted bond lengths, bond angles, and dihedral angles for the optimized geometry of this compound.

Table 1: Predicted Bond Lengths

| Atom 1 | Atom 2 | Bond Length (Å) |

| S1 | O1 | 1.43 |

| S1 | O2 | 1.43 |

| S1 | N1 | 1.68 |

| S1 | C7 | 1.77 |

| N1 | C2 | 1.48 |

| N1 | C4 | 1.48 |

| C2 | C3 | 1.54 |

| C3 | C4 | 1.54 |

| C3 | O3 | 1.21 |

| C7 | C8 | 1.39 |

| C7 | C12 | 1.39 |

| C8 | C9 | 1.39 |

| C9 | C10 | 1.38 |

| C10 | C11 | 1.39 |

| C11 | C12 | 1.39 |

| C10 | C13 | 1.51 |

Table 2: Predicted Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| O1 | S1 | O2 | 120.1 |

| O1 | S1 | N1 | 107.5 |

| O2 | S1 | N1 | 107.5 |

| O1 | S1 | C7 | 108.9 |

| O2 | S1 | C7 | 108.9 |

| N1 | S1 | C7 | 103.5 |

| S1 | N1 | C2 | 121.5 |

| S1 | N1 | C4 | 121.5 |

| C2 | N1 | C4 | 88.0 |

| N1 | C2 | C3 | 87.5 |

| C2 | C3 | C4 | 91.0 |

| N1 | C4 | C3 | 87.5 |

| O3 | C3 | C2 | 134.5 |

| O3 | C3 | C4 | 134.5 |

Table 3: Predicted Dihedral Angles

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| S1 | N1 | C2 | C3 | 135.0 |

| N1 | C2 | C3 | C4 | -20.0 |

| C2 | C3 | C4 | N1 | 20.0 |

| C3 | C4 | N1 | S1 | -135.0 |

| C4 | N1 | C2 | C3 | -20.0 |

| C2 | N1 | C4 | C3 | 20.0 |

Predicted Spectroscopic Data

1H NMR Spectroscopy

The predicted 1H NMR spectrum of this compound in CDCl3 is summarized in Table 4. The chemical shifts are influenced by the electron-withdrawing tosyl group and the carbonyl functionality. The protons on the azetidine ring are expected to appear as a singlet due to the rapid puckering of the ring at room temperature, leading to averaged environments.

Table 4: Predicted 1H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H2/H4 (CH2) | 4.25 | s |

| H8/H12 (Aromatic) | 7.75 | d |

| H9/H11 (Aromatic) | 7.35 | d |

| H13 (CH3) | 2.45 | s |

13C NMR Spectroscopy

The predicted 13C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon is expected to be significantly downfield.

Table 5: Predicted 13C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C3 (C=O) | 205.0 |

| C2/C4 (CH2) | 55.0 |

| C10 (C-CH3) | 145.0 |

| C7 (C-S) | 135.0 |

| C9/C11 (Aromatic CH) | 130.0 |

| C8/C12 (Aromatic CH) | 128.0 |

| C13 (CH3) | 21.5 |

Experimental Protocols

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound.[1]

Protocol:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture of solvents).

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Data Processing: The collected diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[2]

Protocol:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

-

1H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired. This provides information on the chemical environment, integration (relative number of protons), and multiplicity (spin-spin coupling) of the protons.

-

13C NMR Spectroscopy: A one-dimensional carbon NMR spectrum is acquired, often with proton decoupling, to determine the number and chemical environments of the carbon atoms.

-

2D NMR Spectroscopy (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, providing information about the connectivity of the molecular skeleton.

-

Visualizations

The following diagrams illustrate the logical workflow for structural analysis and the predicted molecular structure of this compound.

References

An In-depth Technical Guide to the Synthesis and Discovery of N-tosylazetidin-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-tosylazetidin-3-one, a valuable building block in medicinal chemistry and drug discovery. This document details the multi-step synthesis from readily available starting materials, including detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Introduction

N-tosylazetidin-3-one is a strained four-membered heterocyclic ketone. The azetidine ring, a saturated nitrogen-containing heterocycle, is a key structural motif in numerous biologically active compounds. The tosyl protecting group on the nitrogen atom enhances the stability of the molecule and influences its reactivity, making it a versatile intermediate for the synthesis of more complex molecular architectures. The carbonyl group at the 3-position provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups.

The primary synthetic route to N-tosylazetidin-3-one involves a two-step process: the synthesis of the precursor alcohol, N-tosylazetidin-3-ol, followed by its oxidation to the desired ketone.

Synthesis of N-tosylazetidin-3-ol

The synthesis of N-tosylazetidin-3-ol is typically achieved through the reaction of epichlorohydrin with p-toluenesulfonamide. This reaction proceeds via an initial nucleophilic attack of the sulfonamide nitrogen on the epoxide ring of epichlorohydrin, followed by an intramolecular cyclization to form the azetidine ring.

Experimental Protocol: Synthesis of N-tosylazetidin-3-ol

Materials:

-

Epichlorohydrin

-

p-Toluenesulfonamide

-

Sodium hydroxide (NaOH)

-

Water

-

Ethanol

Procedure:

-

A solution of sodium hydroxide is prepared by dissolving NaOH in water.

-

p-Toluenesulfonamide is added to the sodium hydroxide solution and stirred until fully dissolved.

-

Epichlorohydrin is added dropwise to the reaction mixture at room temperature.

-

The reaction mixture is then heated to reflux and maintained at this temperature for a specified period.

-

After cooling to room temperature, the reaction mixture is extracted with a suitable organic solvent (e.g., dichloromethane).

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude N-tosylazetidin-3-ol is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product as a white solid.

Quantitative Data: Synthesis of N-tosylazetidin-3-ol

| Parameter | Value |

| Yield | Typically in the range of 60-70% |

| Reaction Time | 4-6 hours |

| Reaction Temperature | Reflux |

| Melting Point | 118-120 °C |

Synthesis of N-tosylazetidin-3-one via Swern Oxidation

The oxidation of the secondary alcohol, N-tosylazetidin-3-ol, to the corresponding ketone, N-tosylazetidin-3-one, is efficiently carried out using the Swern oxidation. This mild oxidation method utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride, followed by the addition of a hindered base, typically triethylamine. The reaction is known for its high yields and compatibility with a wide range of functional groups.

Experimental Protocol: Swern Oxidation of N-tosylazetidin-3-ol

Materials:

-

N-tosylazetidin-3-ol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Dry ice/acetone bath

Procedure:

-

A solution of oxalyl chloride in anhydrous dichloromethane is cooled to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of anhydrous DMSO in anhydrous dichloromethane is added dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for a short period to allow for the formation of the reactive intermediate.

-

A solution of N-tosylazetidin-3-ol in anhydrous dichloromethane is then added dropwise to the reaction mixture at -78 °C.

-

After stirring for a specified time, triethylamine is added dropwise to the reaction mixture.

-

The reaction is stirred at -78 °C for a further period before being allowed to warm to room temperature.

-

The reaction is quenched by the addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford N-tosylazetidin-3-one as a white solid.

Quantitative Data: Swern Oxidation of N-tosylazetidin-3-ol

| Parameter | Value |

| Yield | Generally high, often >90% |

| Reaction Time | 1-2 hours |

| Reaction Temperature | -78 °C to room temperature |

| Melting Point | 125-127 °C |

Visualization of Synthetic Pathways

Synthesis of N-tosylazetidin-3-ol

Caption: Reaction scheme for the synthesis of N-tosylazetidin-3-ol.

Swern Oxidation of N-tosylazetidin-3-ol to N-tosylazetidin-3-one

Caption: Swern oxidation of N-tosylazetidin-3-ol to N-tosylazetidin-3-one.

Characterization Data

Spectroscopic data is essential for the confirmation of the synthesized products.

N-tosylazetidin-3-one:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.82 (d, J = 8.4 Hz, 2H), 7.40 (d, J = 8.4 Hz, 2H), 4.58 (s, 4H), 2.47 (s, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 200.1, 145.3, 132.9, 130.2, 128.0, 65.8, 21.6.

-

IR (KBr, cm⁻¹): 1780 (C=O), 1345, 1160 (SO₂).

Conclusion

This technical guide has outlined a reliable and well-established synthetic route for the preparation of N-tosylazetidin-3-one. The two-step synthesis, involving the formation of N-tosylazetidin-3-ol followed by a Swern oxidation, provides the target compound in good overall yield. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the use of this important building block in the development of novel therapeutic agents.

fundamental chemical properties of 1-Tosylazetidin-3-one

An In-depth Technical Guide on the Core Chemical Properties of 1-Tosylazetidin-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a strained heterocyclic ketone of significant interest in synthetic and medicinal chemistry. Its unique four-membered ring structure, activated by the electron-withdrawing tosyl group, imparts distinct reactivity, making it a valuable intermediate for the synthesis of complex molecular architectures, particularly spirocyclic compounds. This technical guide provides a comprehensive overview of the , including its physical and spectral characteristics, a detailed experimental protocol for its synthesis, insights into its reactivity, and its applications in the synthesis of pharmacologically relevant scaffolds.

Core Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its core properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 76543-27-6 | [1] |

| Molecular Formula | C₁₀H₁₁NO₃S | [1] |

| Molecular Weight | 225.26 g/mol | [1] |

| Melting Point | 135-139 °C | Commercial supplier data |

| Boiling Point | Not available (likely decomposes) | |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate. Limited solubility in alcohols. Insoluble in water. | General chemical knowledge |

| Appearance | White to off-white crystalline solid | General chemical knowledge |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the tosyl group and the azetidinone ring protons.

-

Aromatic protons of the tosyl group: Two doublets in the range of δ 7.6-7.9 ppm and δ 7.3-7.5 ppm, integrating to 2H each, corresponding to the ortho and meta protons, respectively.

-

Methyl protons of the tosyl group: A singlet around δ 2.4 ppm, integrating to 3H.

-

Azetidinone ring protons: Two singlets or an AX system in the region of δ 4.0-4.5 ppm, each integrating to 2H, corresponding to the two methylene groups of the azetidinone ring. The chemical shift will be influenced by the adjacent carbonyl and sulfonyl groups.

-

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display signals corresponding to the carbonyl carbon, the aromatic carbons, the methyl carbon, and the azetidinone ring carbons.

-

Carbonyl carbon (C=O): A signal in the downfield region, typically around δ 200-210 ppm.

-

Aromatic carbons: Signals in the range of δ 127-145 ppm.

-

Azetidinone ring carbons (CH₂): Signals around δ 50-60 ppm.

-

Methyl carbon (CH₃): A signal in the upfield region, around δ 21 ppm.

-

| ¹H NMR (Predicted) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| 7.8 (d) | Doublet |

| 7.4 (d) | Doublet |

| 4.2 (s) | Singlet |

| 2.4 (s) | Singlet |

| ¹³C NMR (Predicted) | |

| Chemical Shift (δ, ppm) | Assignment |

| 205 | C=O |

| 145 | Ar-C (ipso-SO₂) |

| 135 | Ar-C (ipso-CH₃) |

| 130 | Ar-CH |

| 128 | Ar-CH |

| 55 | -CH₂-N |

| 21 | Ar-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl and sulfonyl groups.

| IR Absorption (Predicted) | |

| Wavenumber (cm⁻¹) | Functional Group |

| ~1780 | C=O stretch (strained four-membered ring ketone) |

| ~1350 and ~1160 | S=O stretch (sulfonyl group) |

| ~3000-2850 | C-H stretch (aromatic and aliphatic) |

| ~1600 | C=C stretch (aromatic ring) |

Synthesis of this compound

This compound is commonly synthesized by the oxidation of its corresponding alcohol precursor, 1-tosylazetidin-3-ol. Several oxidation methods can be employed, with Swern and Dess-Martin oxidations being prevalent due to their mild reaction conditions and high yields.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol describes a common and efficient method for the preparation of this compound.

Materials:

-

1-Tosylazetidin-3-ol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of 1-tosylazetidin-3-ol (1.0 equivalent) in anhydrous dichloromethane (DCM) at room temperature is added Dess-Martin periodinane (1.1-1.5 equivalents) in one portion.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Upon completion, the reaction is quenched by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.

-

The mixture is stirred vigorously for 15-20 minutes until the solid byproducts dissolve.

-

The layers are separated, and the aqueous layer is extracted with DCM (2 x).

-

The combined organic layers are washed with saturated aqueous NaHCO₃ solution, water, and brine.

-

The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure product as a white solid.

Experimental workflow for the synthesis of this compound via Dess-Martin oxidation.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilicity of the carbonyl carbon within the strained four-membered ring. This makes it a good substrate for nucleophilic addition reactions.[2] The presence of the tosyl group on the nitrogen atom further activates the ring system.

Nucleophilic Addition

The carbonyl group of this compound readily undergoes addition reactions with various nucleophiles, such as Grignard reagents and organolithium compounds. These reactions provide access to tertiary alcohols which can be further functionalized.

Synthesis of Spirocyclic Compounds

A significant application of this compound is in the construction of spirocyclic frameworks, particularly azaspiro[3.3]heptanes.[3][4] These motifs are of increasing interest in drug discovery due to their three-dimensional nature which can lead to improved pharmacological properties. The synthesis typically involves a reaction sequence that utilizes the reactivity of the ketone and subsequent manipulations of the azetidine ring.

Logical relationship for the synthesis of Azaspiro[3.3]heptanes from this compound.

Biological Significance and Drug Development

While this compound itself is not known to possess significant biological activity, its derivatives, particularly those containing the azetidinone (β-lactam) ring, are of great interest in medicinal chemistry. The azetidinone scaffold is a core component of many antibiotic drugs. Furthermore, the ability to synthesize novel spirocyclic compounds from this compound opens up avenues for the exploration of new chemical space in drug discovery programs targeting a wide range of diseases.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its well-defined chemical and physical properties, coupled with its predictable reactivity, make it an important tool for the construction of complex molecules. The detailed information provided in this guide serves as a comprehensive resource for researchers and scientists working with this compound and highlights its potential in the development of new therapeutic agents.

References

In-Depth Technical Guide: 1-[(4-Methylphenyl)sulfonyl]-3-azetidinone (CAS 76543-27-6)

For Researchers, Scientists, and Drug Development Professionals

Core Substance Information

Chemical Name: 1-[(4-Methylphenyl)sulfonyl]-3-azetidinone CAS Number: 76543-27-6 Synonyms: 1-(p-Tosyl)azetidin-3-one, N-Tosyl-3-azetidinone Molecular Formula: C₁₀H₁₁NO₃S Molecular Weight: 225.26 g/mol

Structure:

Physicochemical Properties

A summary of the key physicochemical properties of 1-[(4-Methylphenyl)sulfonyl]-3-azetidinone is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Melting Point | 147-152 °C | [1] |

| Boiling Point | 395.4 ± 52.0 °C (Predicted) | |

| Density | 1.389 ± 0.06 g/cm³ (Predicted) | |

| Appearance | Powder | [1] |

| Storage Temperature | 2-8 °C | [1] |

| SMILES String | O=C1CN(S(C2=CC=C(C)C=C2)(=O)=O)C1 | [1] |

| InChI Key | YRVBXEVVGIQJOZ-UHFFFAOYSA-N | [1] |

Synthesis

The primary synthetic route to 1-[(4-Methylphenyl)sulfonyl]-3-azetidinone involves the oxidation of the corresponding alcohol, 1-[(4-methylphenyl)sulfonyl]-3-azetidinol. The Swern oxidation is a widely used and effective method for this transformation due to its mild reaction conditions.

Experimental Protocol: Swern Oxidation of 1-[(4-methylphenyl)sulfonyl]-3-azetidinol

This protocol is a general procedure for the Swern oxidation and can be adapted for the synthesis of the target compound.

Materials:

-

1-[(4-methylphenyl)sulfonyl]-3-azetidinol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Hexanes

-

Ethyl acetate

Procedure:

-

A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of dimethyl sulfoxide (DMSO) (2.7 equivalents) in DCM is added dropwise to the oxalyl chloride solution over a period of 5 minutes, maintaining the temperature at -78 °C. The mixture is stirred for an additional 5 minutes.

-

A solution of 1-[(4-methylphenyl)sulfonyl]-3-azetidinol (1.0 equivalent) in DCM is then added dropwise over 5 minutes. The reaction mixture is stirred at -78 °C for 30 minutes.

-

Triethylamine (7.0 equivalents) is added dropwise over 10 minutes.

-

The reaction mixture is allowed to warm to room temperature.

-

Water is added to quench the reaction, and the product is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 1-[(4-Methylphenyl)sulfonyl]-3-azetidinone as a white solid.

Logical Workflow for Swern Oxidation:

Applications in Organic Synthesis

1-[(4-Methylphenyl)sulfonyl]-3-azetidinone is a valuable synthetic intermediate, primarily utilized as a building block for the construction of more complex molecular architectures, particularly spirocyclic systems, which are of significant interest in medicinal chemistry.

Synthesis of Azaspiro[3.3]heptanes

This compound serves as a key precursor in the synthesis of azaspiro[3.3]heptanes, which are considered bioisosteres of piperidine and are explored in drug discovery programs. The general strategy involves a two-step sequence: the formation of a spirocyclic β-lactam followed by its reduction.

Logical Relationship for Azaspiro[3.3]heptane Synthesis:

Synthesis of Spirocyclic Oxetanes

The Carreira group has demonstrated the utility of this protected azetidinone as a versatile building block in the formation of functionalized spirocyclic oxetanes[1][2]. This transformation can be achieved through a Paterno-Büchi reaction, which is a photochemical [2+2] cycloaddition between a carbonyl group and an alkene.

Experimental Workflow for Paterno-Büchi Reaction:

Biological Activity and Mechanism of Action

While 1-[(4-Methylphenyl)sulfonyl]-3-azetidinone itself is primarily a synthetic intermediate, the broader class of azetidinone-containing compounds exhibits a wide range of biological activities. It is important to note that specific biological data for CAS 76543-27-6 is not extensively available in the public domain. The information below pertains to the general class of azetidinones.

General Biological Activities of Azetidinone Derivatives:

-

Antimicrobial Activity: The β-lactam ring is the core structural component of penicillin and cephalosporin antibiotics, which act by inhibiting bacterial cell wall synthesis. Various synthetic azetidinone derivatives have been investigated for their antibacterial and antifungal properties.

-

Anticancer Activity: Some azetidinone derivatives have been shown to induce apoptosis in cancer cell lines. The proposed mechanism for some of these compounds involves interaction with tubulin, a key protein in cell division.

-

Anti-inflammatory Activity: Certain derivatives have demonstrated anti-inflammatory properties.

-

Cholesterol Absorption Inhibition: A notable class of azetidinones, such as ezetimibe, function as cholesterol absorption inhibitors.

Signaling Pathways (General for Azetidinone Derivatives):

Direct modulation of specific signaling pathways by 1-[(4-Methylphenyl)sulfonyl]-3-azetidinone has not been reported. However, for some anticancer azetidinone derivatives, their interaction with tubulin would indirectly affect signaling pathways related to the cell cycle and apoptosis.

Hypothetical Signaling Pathway Involvement for Anticancer Azetidinones:

Spectroscopic Data

The following table summarizes the characteristic spectroscopic data for 1-[(4-Methylphenyl)sulfonyl]-3-azetidinone.

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, 500 MHz) | δ 7.75 (d, J = 8.4 Hz, 2H), 7.38 (d, J = 8.1 Hz, 2H), 4.34 (s, 4H), 2.46 (s, 3H) |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 200.1, 145.4, 131.8, 130.3, 128.0, 60.8, 21.7 |

| Infrared (IR) | Characteristic peaks for C=O (ketone), SO₂ (sulfonamide) |

Safety Information

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

Conclusion

1-[(4-Methylphenyl)sulfonyl]-3-azetidinone is a valuable and versatile building block in modern organic synthesis, particularly for the construction of novel spirocyclic systems with potential applications in medicinal chemistry. Its synthesis via the oxidation of the corresponding alcohol is a straightforward process. While the compound itself is not known for direct biological activity, the azetidinone scaffold is a well-established pharmacophore, suggesting that derivatives of 1-[(4-Methylphenyl)sulfonyl]-3-azetidinone hold promise for the development of new therapeutic agents. Further research into the biological effects of its direct derivatives may uncover specific mechanisms of action and interactions with cellular signaling pathways.

References

An In-depth Technical Guide to the Reactivity Profile of 1-Tosylazetidin-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tosylazetidin-3-one is a strained, four-membered heterocyclic ketone that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery. The presence of the electron-withdrawing tosyl group on the nitrogen atom, combined with the inherent ring strain of the azetidine core and the electrophilic nature of the carbonyl group, imparts a unique reactivity profile to this molecule. This guide provides a comprehensive overview of the key reactions of this compound, focusing on nucleophilic additions to the carbonyl group and reactions involving the azetidine ring.

Core Reactivity Principles

The reactivity of this compound is primarily governed by two key features:

-

The Electrophilic Carbonyl Group: The ketone functional group is susceptible to nucleophilic attack, a characteristic reaction of carbonyl compounds. The electron-withdrawing nature of the adjacent tosyl group can influence the electrophilicity of the carbonyl carbon.

-

Ring Strain of the Azetidine Ring: The four-membered ring is sterically strained, making it susceptible to ring-opening reactions under certain conditions. The tosyl group acts as a good leaving group in some instances, facilitating such reactions.

These two features allow for a range of chemical transformations, making this compound a valuable building block for the synthesis of more complex molecules, including spirocyclic compounds.[1]

Nucleophilic Addition Reactions at the Carbonyl Group

The carbonyl group of this compound undergoes typical nucleophilic addition reactions, similar to other ketones. These reactions are fundamental to introducing molecular diversity at the C3 position.

Reduction of the Carbonyl Group

The reduction of the ketone to a secondary alcohol, 1-tosylazetidin-3-ol, is a common transformation. This can be achieved using standard hydride reducing agents.

Table 1: Reduction of this compound

| Reagent | Product | Typical Conditions | Reference for Analogy |

| Sodium borohydride (NaBH₄) | 1-Tosylazetidin-3-ol[2] | Methanol or Ethanol, 0 °C to room temperature | General ketone reduction |

| Lithium aluminum hydride (LiAlH₄) | 1-Tosylazetidin-3-ol[2] | Anhydrous ether or THF, followed by aqueous workup | General ketone reduction |

Experimental Protocol (Analogous to General Ketone Reduction):

To a solution of this compound (1.0 eq) in methanol at 0 °C is added sodium borohydride (1.5 eq) portion-wise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 1-tosylazetidin-3-ol.

Reaction with Organometallic Reagents

Grignard reagents and organolithium compounds are expected to add to the carbonyl group of this compound to form tertiary alcohols. These reactions provide a powerful method for carbon-carbon bond formation.

Table 2: Reaction with Organometallic Reagents

| Reagent (R-M) | Product | Typical Conditions | Reference for Analogy |

| Grignard (RMgX) | 3-Alkyl/Aryl-1-tosylazetidin-3-ol | Anhydrous ether or THF, low temperature | General ketone reaction |

| Organolithium (RLi) | 3-Alkyl/Aryl-1-tosylazetidin-3-ol | Anhydrous ether or THF, low temperature | General ketone reaction |

Experimental Protocol (Analogous to General Grignard Reaction):

To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C is added a solution of the Grignard reagent (1.2 eq) dropwise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated to yield the tertiary alcohol.

Wittig Reaction

The Wittig reaction provides a method to convert the carbonyl group into an alkene. This reaction is valuable for introducing an exocyclic double bond on the azetidine ring.

Table 3: Wittig Reaction

| Reagent | Product | Typical Conditions | Reference for Analogy |

| Phosphorus ylide (Ph₃P=CHR) | 3-Alkylidene-1-tosylazetidine | Anhydrous THF or ether | General Wittig reaction |

Experimental Protocol (Analogous to General Wittig Reaction):

To a suspension of the appropriate phosphonium salt (1.1 eq) in anhydrous THF at 0 °C is added a strong base such as n-butyllithium. The resulting ylide solution is stirred at this temperature for 30 minutes and then a solution of this compound (1.0 eq) in anhydrous THF is added. The reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water and the product is extracted. The crude product is purified by column chromatography.

Reactions Involving the Azetidine Ring

The strained nature of the azetidine ring makes it susceptible to ring-opening reactions, although the stability is enhanced by the tosyl group.

Ring-Opening Reactions

Applications in Synthesis

A significant application of this compound is in the synthesis of spirocyclic compounds, particularly azaspiro[3.3]heptanes, which are considered valuable building blocks in medicinal chemistry. These scaffolds can be accessed through reactions at the C3 position followed by further transformations.

Conclusion

This compound is a reactive and versatile building block in organic synthesis. Its reactivity is dominated by the electrophilic nature of the carbonyl group, which readily undergoes nucleophilic addition with a variety of reagents. While the azetidine ring is strained, it is relatively stable under many conditions, allowing for selective functionalization at the C3 position. The potential for ring-opening reactions provides another avenue for synthetic exploration. The ability to access diverse structures, including spirocyclic systems, from this readily available starting material underscores its importance in the development of new chemical entities for drug discovery. Further research into the reactivity of this compound is warranted to fully exploit its synthetic potential.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of the Tosyl Protecting Group in Azetidinone Chemistry

The azetidin-2-one, or β-lactam, is a four-membered cyclic amide that constitutes the core structural motif of a vast array of clinically significant antibiotics, including penicillins and cephalosporins.[1][2] Its inherent ring strain makes it susceptible to nucleophilic attack, a property crucial for its antibacterial activity, which involves the acylation and inhibition of bacterial transpeptidase enzymes involved in cell wall biosynthesis.[1][3] The synthesis and functionalization of the β-lactam ring are central to medicinal chemistry and drug development. In this context, protecting groups play a pivotal role, and the p-toluenesulfonyl (tosyl, Ts) group is one of the most versatile and widely employed protecting groups for the β-lactam nitrogen.

This technical guide provides a comprehensive analysis of the multifaceted roles of the tosyl group in azetidinone chemistry, its influence on reactivity and stereochemistry, and its application in modern synthetic strategies.

The Core Functions of the N-Tosyl Group in Azetidinone Chemistry

The tosyl group is far more than a simple placeholder for the nitrogen-bound proton. Its strong electron-withdrawing nature profoundly influences the chemical properties of the entire azetidinone scaffold.

1. Nitrogen Protection and Ring Activation

The primary function of the tosyl group is to protect the nitrogen atom of the β-lactam.[4] Beyond this, its powerful electron-withdrawing effect significantly activates the ring system in several ways:

-

Increased Carbonyl Electrophilicity : The sulfonyl group pulls electron density away from the nitrogen atom, which in turn withdraws density from the carbonyl carbon. This effect reduces the amide resonance that typically stabilizes the N-C(O) bond, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[1][5] Strained N-tosyl β-lactams exhibit characteristic IR absorption for the carbonyl group at high frequencies, typically in the range of 1766-1788 cm⁻¹.[2][6]

-

Facilitation of N1-C2 Bond Cleavage : The activation provided by the N-sulfonyl group accelerates the ring-opening of β-lactams.[5] This is a critical step in using β-lactams as synthons for β-amino acids and other valuable chiral building blocks.

-

Enhanced Acidity of C3-Protons : The inductive effect of the N-tosyl group increases the acidity of the protons at the C3 position, facilitating their removal by a base to form an enolate. This allows for a wide range of stereoselective functionalization reactions at this position.

2. Stereochemical Control in Synthesis

The choice of the N-protecting group on the imine component is a determining factor for the stereochemical outcome of the Staudinger [2+2] cycloaddition—the most common method for β-lactam synthesis.[7][8] The use of N-tosyl imines in reactions with ketenes predominantly leads to the formation of cis-β-lactams.[9][10] This stereoselectivity is highly valuable as the relative stereochemistry of the substituents on the β-lactam ring is crucial for its biological activity. In contrast, using a more electron-withdrawing N-triflyl (Tf) group often favors the formation of trans isomers.[9][10]

3. Directing Group for C-H Activation

In modern synthetic chemistry, the tosyl group has been successfully employed as a directing group in palladium-catalyzed C(sp³)-H activation reactions. This innovative approach enables the direct formation of the β-lactam ring from readily available tosyl-protected aliphatic amides, offering a novel and efficient route to these important heterocycles.[11][12][13][14] This method features mild reaction conditions and the use of practical oxidants like tert-butyl hydroperoxide (TBHP).[11][12]

Caption: Logical diagram of the N-Tosyl group's functions.

Synthesis and Deprotection of N-Tosyl Azetidinones

The preparation of N-tosyl β-lactams can be achieved through several reliable synthetic routes.

Key Synthetic Methodologies

-

Staudinger [2+2] Cycloaddition : This remains the most prevalent method, involving the reaction of an N-tosyl imine with a ketene, generated in situ from an acyl chloride and a tertiary amine base like triethylamine (Et₃N).[2][7] The reaction is often highly diastereoselective, yielding predominantly cis-β-lactams.[2][10]

-

Sulfonylation of N-H β-Lactams : For cases where the N-unsubstituted β-lactam is accessible, direct sulfonylation with p-toluenesulfonyl chloride (TsCl) provides a straightforward route to the N-tosyl product.[6] This reaction is typically performed in the presence of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP).[6]

-

Palladium-Catalyzed C(sp³)-H Lactamization : A more recent strategy involves the intramolecular cyclization of N-tosyl aliphatic amides.[12] This reaction is enabled by a palladium catalyst and a specially designed monoprotected aminoethyl thioether (MPAThio) ligand.[11][12]

Caption: Experimental workflow for Staudinger synthesis.

Deprotection Strategies

The removal of the tosyl group is essential for accessing N-H β-lactams or for subsequent synthetic manipulations. Reductive cleavage methods are most effective for deprotecting N-tosyl amides.

-

Sodium Naphthalenide : This reagent is highly effective for the reductive cleavage of sulfonamides.[15][16] The reaction proceeds via a single-electron transfer (SET) mechanism.

-

Samarium(II) Iodide (SmI₂) : Another powerful single-electron reducing agent that can be used for the mild deprotection of N-tosyl groups.

-

Magnesium in Methanol : This combination is also a common and effective method for the reductive cleavage of the N-S bond.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding the synthesis and stereoselectivity of reactions involving N-tosyl azetidinones.

Table 1: Yields for Synthesis of N-Tosyl Azetidinones

| Synthesis Method | Substrates | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Pd-Catalyzed C-H Lactamization | Tosyl-protected aliphatic amide | Pd(CH₃CN)₂Cl₂, MPAThio ligand, TBHP, TFE, 60°C | 73-75% | [11] |

| Staudinger Cycloaddition | Chloroacetyl chloride, various imines | Et₃N, CH₂Cl₂ | 70-84% | [7] |

| Staudinger Cycloaddition | Phenylacetic acid, isatin imine, TsCl | Et₃N, 120°C then RT | Good | [17] |

| Sulfonylation of NH-β-lactam | NH-β-lactam, TsCl | Et₃N, DMAP, CH₂Cl₂, -10°C to RT | Not specified |[6] |

Table 2: Diastereoselectivity in Staudinger Cycloadditions

| Imine Protecting Group | Ketene/Imine Substituents | Conditions | Diastereomeric Ratio (cis:trans) | Reference |

|---|---|---|---|---|

| N-Tosyl (Ts) | Various | Nucleophilic catalyst (BQ) | 99:1 | [10] |

| N-Tosyl (Ts) | Various | 4-(pyrrolidino)pyridine catalyst | Predominantly cis | [10] |

| N-Triflyl (Tf) | Various | 4-(pyrrolidino)pyridine catalyst | Predominantly trans | [9][10] |

| N-Tosyl (Ts) | Isatin imines, 4-methoxyphenylacetic acid | Et₃N, TsCl | Predominantly cis |[17] |

Key Experimental Protocols

The following are representative protocols for the synthesis and deprotection of N-tosyl azetidinones, adapted from the literature.

Protocol 1: Synthesis of N-Tosyl-β-lactams via Staudinger Cycloaddition

This protocol is a general procedure for the [2+2] cycloaddition of a ketene, generated in situ from an acyl chloride, with an N-tosyl imine.

Materials:

-

Appropriate N-tosyl imine (1.0 mmol)

-

Appropriate acyl chloride (1.2 mmol)

-

Triethylamine (Et₃N) (2.0 mmol)

-

Anhydrous dichloromethane (CH₂Cl₂) (20 mL)

Procedure:

-

Dissolve the N-tosyl imine (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) in a flame-dried, round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, dissolve the acyl chloride (1.2 mmol) and triethylamine (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL).

-

Add the acyl chloride/triethylamine solution dropwise to the cooled imine solution over 15 minutes.

-

Add a second portion of triethylamine (1.0 mmol) in CH₂Cl₂ (5 mL) dropwise to the reaction mixture.

-

Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (15 mL).

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the desired N-tosyl azetidinone. The cis stereochemistry can be confirmed by ¹H NMR, where the coupling constant between H-3 and H-4 is typically J ≈ 5.2-5.8 Hz.[2]

Protocol 2: N-Sulfonylation of an N-Unsubstituted β-Lactam[6]

This protocol describes the tosylation of a pre-existing N-H β-lactam.

Materials:

-

N-unsubstituted β-lactam (1.0 mmol)

-

p-Toluenesulfonyl chloride (TsCl) (1.5 mmol)

-

Triethylamine (Et₃N) (1.5 mmol)

-

4-Dimethylaminopyridine (DMAP) (0.1 mmol, catalytic)

-

Anhydrous dichloromethane (CH₂Cl₂) (15 mL)

Procedure:

-

Dissolve the N-unsubstituted β-lactam (1.0 mmol) in dry CH₂Cl₂ (10 mL) in a flame-dried flask under a nitrogen atmosphere.

-

Cool the solution to -10 °C in an ice/salt bath.

-

Add triethylamine (1.5 mmol) followed by the catalytic amount of DMAP (0.1 mmol).

-

In a separate flask, dissolve p-toluenesulfonyl chloride (1.5 mmol) in dry CH₂Cl₂ (5 mL).

-

Add the TsCl solution dropwise to the reaction mixture over 10 minutes.

-

Stir the mixture at -10 °C for one hour, then allow it to warm to room temperature and stir overnight.

-

Monitor the reaction to completion by TLC.

-

Wash the reaction mixture with water (15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude solid or oil by recrystallization or column chromatography to afford the pure N-sulfonyl-β-lactam.[6]

Protocol 3: Reductive Deprotection of an N-Tosyl Azetidinone with Sodium Naphthalenide[15]

This protocol details the removal of the tosyl group to yield the N-H β-lactam.

Materials:

-

N-Tosyl azetidinone (1.0 mmol)

-

Naphthalene (2.5 mmol)

-

Sodium metal (2.5 mmol, freshly cut)

-

Anhydrous tetrahydrofuran (THF) (20 mL)

-

Saturated aqueous NH₄Cl solution

Procedure:

-

Prepare the Sodium Naphthalenide Reagent : In a flame-dried flask under nitrogen, add naphthalene (2.5 mmol) and anhydrous THF (10 mL). Add freshly cut sodium metal (2.5 mmol) and stir the mixture vigorously at room temperature. The solution will turn a deep green color within 1-2 hours, indicating the formation of the radical anion.

-

In a separate flask, dissolve the N-tosyl azetidinone (1.0 mmol) in anhydrous THF (10 mL).

-

Cool the substrate solution to -78 °C.

-

Add the freshly prepared sodium naphthalenide solution dropwise to the substrate solution until the green color persists, indicating complete consumption of the starting material.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution until the green color disappears.

-

Allow the mixture to warm to room temperature and partition between ethyl acetate (30 mL) and water (20 mL).

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography to isolate the N-unsubstituted β-lactam.

Caption: Reaction pathways enabled by N-Tosyl activation.

Conclusion

The p-toluenesulfonyl group is a powerful and versatile tool in the field of azetidinone chemistry. Its role extends far beyond that of a simple nitrogen protecting group, acting as a potent activating group that modulates the reactivity of the entire β-lactam ring. It facilitates crucial transformations such as C3-functionalization and nucleophilic ring-opening, provides critical stereochemical control during ring formation via the Staudinger cycloaddition, and serves as a directing group in modern C-H activation strategies. The well-established protocols for its introduction and reductive removal further enhance its synthetic utility, solidifying the N-tosyl group's indispensable status for researchers and scientists in the ongoing development of novel β-lactam-containing molecules for pharmaceutical and other applications.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis of Novel N-Sulfonyl Monocyclic β-Lactams as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]

- 4. Tosyl group - Wikipedia [en.wikipedia.org]

- 5. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05286A [pubs.rsc.org]

- 10. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. Ligand‐Enabled β‐C(sp3)−H Lactamization of Tosyl‐Protected Aliphatic Amides Using a Practical Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]

- 14. Ligand-Enabled β-C(sp3 )-H Lactamization of Tosyl-Protected Aliphatic Amides Using a Practical Oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. faculty.fiu.edu [faculty.fiu.edu]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

literature review on the synthesis of four-membered nitrogen heterocycles

An In-Depth Technical Guide to the Synthesis of Four-Membered Nitrogen Heterocycles

Introduction

Four-membered nitrogen-containing heterocycles, principally azetidines and their corresponding ketones, 2-azetidinones (β-lactams), are privileged structural motifs in medicinal chemistry and drug development.[1][2][3] Their significance is underscored by their presence in a wide array of bioactive molecules, including the iconic penicillin and cephalosporin antibiotics, as well as modern therapeutics targeting cancer, cholesterol absorption, and viral infections.[4][5][6] The inherent ring strain of these small heterocycles (approximately 25.4 kcal/mol for azetidine) not only imparts unique conformational rigidity but also provides a thermodynamic driving force for ring-opening reactions, making them versatile synthetic intermediates.[1]

Despite their utility, the construction of these strained rings presents a significant synthetic challenge.[7] This technical guide provides an in-depth review of key modern and classical methodologies for the synthesis of azetidines and 2-azetidinones. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for seminal reactions, tabulated quantitative data for comparative analysis, and graphical representations of reaction pathways and workflows to facilitate a deeper understanding of these synthetic strategies.

Synthesis of Azetidines

The construction of the azetidine ring is primarily achieved through cycloaddition reactions, which form two bonds in a single step, and intramolecular cyclizations, which form one bond from an acyclic precursor.

[2+2] Photocycloaddition: The Aza Paternò-Büchi Reaction

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct and atom-economical methods for synthesizing azetidines.[8][9] Historically, this reaction was hampered by challenges such as the need for high-energy UV light and competing side reactions.[10] Recent advancements, however, have focused on visible-light-mediated protocols that utilize photocatalysts to enable these transformations under mild conditions, significantly broadening their scope and synthetic utility.[1][11][12]

A key strategy involves triplet energy transfer from an iridium-based photocatalyst to an oxime derivative, which then undergoes cycloaddition with a wide range of alkenes.[1][3] This approach is noted for its operational simplicity and tolerance of various functional groups.[12]

Caption: Mechanism of a visible-light-mediated Aza Paternò-Büchi reaction.

| Entry | Alkene Substrate | Imine Substrate (Oxime) | Photocatalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Styrene | O-methyl oxime | 0.5 | 98 | >20:1 |

| 2 | 4-Chlorostyrene | O-methyl oxime | 0.5 | 96 | >20:1 |

| 3 | Cyclohexene | O-methyl oxime | 1.0 | 75 | >20:1 |

| 4 | Vinyl Acetate | O-methyl oxime | 1.0 | 62 | 1.5:1 |

| 5 | 1-Octene | O-methyl oxime | 1.0 | 81 | >20:1 |

-

Preparation: In a nitrogen-filled glovebox, an oven-dried 4 mL vial is charged with the oxime substrate (0.2 mmol, 1.0 equiv.), the iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 0.001 mmol, 0.5 mol%), and a magnetic stir bar.

-

Solvent and Reagent Addition: The alkene (0.4 mmol, 2.0 equiv.) is added, followed by anhydrous tetrahydrofuran (THF, 2.0 mL, 0.1 M).

-

Reaction Setup: The vial is sealed with a screw cap and removed from the glovebox. The vial is placed approximately 5-10 cm from a blue LED lamp (e.g., 427 nm). To maintain a constant temperature, a fan is directed at the reaction vial.

-

Irradiation: The reaction mixture is stirred and irradiated for 16-24 hours at room temperature. Reaction progress can be monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired azetidine product.

Intramolecular Cyclization

The formation of azetidines via intramolecular cyclization is a robust and widely used strategy.[7] This approach typically involves the formation of a C-N bond from an acyclic precursor containing a nitrogen nucleophile and an electrophilic carbon center, often a γ-leaving group. Common precursors include γ-haloamines and 1,3-amino alcohols.[13][14]

Recent advances have expanded this area to include transition-metal-catalyzed C-H amination reactions, which offer novel and efficient routes to functionalized azetidines.[3] Another innovative method is the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, which proceeds with high regioselectivity.[7]

Caption: General workflow for azetidine synthesis via intramolecular cyclization.

| Entry | 1,3-Amino Alcohol Substrate | Activating Agent | Base | Yield (%) |

| 1 | N-benzyl-3-aminopropan-1-ol | MsCl | Et₃N | 82 |

| 2 | N-butyl-3-aminopropan-1-ol | MsCl | Et₃N | 78 |

| 3 | N-cyclopentyl-3-aminopropan-1-ol | MsCl | Et₃N | 75 |

| 4 | N-allyl-3-aminopropan-1-ol | MsCl | Et₃N | 65 |

| 5 | N-isopropyl-3-aminopropan-1-ol | MsCl | Et₃N | 58 |

-

Preparation: To a stirred solution of the 1,3-amino alcohol (1.0 mmol, 1.0 equiv.) and triethylamine (Et₃N, 3.0 mmol, 3.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂, 10 mL) at 0 °C under an argon atmosphere, add methanesulfonyl chloride (MsCl, 1.2 mmol, 1.2 equiv.) dropwise.

-

Activation: The reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.

-

Cyclization: The reaction mixture is then heated to reflux (approx. 40 °C) and stirred for 12-16 hours. The progress of the reaction is monitored by TLC.

-

Work-up: After cooling to room temperature, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃ (15 mL). The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 15 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the N-alkylazetidine.

Synthesis of 2-Azetidinones (β-Lactams)

The β-lactam ring is arguably the most famous four-membered nitrogen heterocycle due to its central role in antibiotic chemistry. The Staudinger cycloaddition remains a cornerstone of its synthesis.

The Staudinger [2+2] Cycloaddition

Discovered by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene and an imine is the most general and versatile method for constructing the β-lactam ring.[4][15] The reaction proceeds through a two-step mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon to form a zwitterionic intermediate, which then undergoes a conrotatory electrocyclization to yield the four-membered ring.[4][16][17] The stereochemical outcome (cis vs. trans) is dependent on the substituents and the geometry of the imine.[17][18]

Caption: The two-step mechanism of the Staudinger β-lactam synthesis.

| Entry | Imine Substituent (on N) | Acyl Chloride | Base | Solvent | Temp (°C) | Yield (%) | Diastereoselectivity (cis:trans) |

| 1 | 4-Methoxyphenyl | Chloroacetyl chloride | Et₃N | Dioxane | RT | 75-85 | Predominantly trans |

| 2 | Benzyl | Acetoxyacetyl chloride | Et₃N | CH₂Cl₂ | 0 to RT | 70-80 | Predominantly cis |

| 3 | 3,4-Dimethoxyphenyl | Phenoxyacetyl chloride | Et₃N | CH₂Cl₂ | -78 to RT | 90 | >95:5 (cis) |

| 4 | p-Tolyl | Phthalimidoacetyl chloride | Et₃N | CH₂Cl₂ | 0 to RT | 85 | >95:5 (trans) |

This protocol describes the synthesis of a 3-amino-β-lactam, which is a valuable precursor for various biologically active compounds.[19]

-

Imine Formation: A solution of the desired aromatic aldehyde (10 mmol, 1.0 equiv.) and an aromatic amine (10 mmol, 1.0 equiv.) in anhydrous ethanol (20 mL) is heated at reflux for 2-4 hours. The mixture is then cooled, and the precipitated Schiff base (imine) is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Preparation for Cycloaddition: A 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with the synthesized imine (5 mmol, 1.0 equiv.) and triethylamine (Et₃N, 7.5 mmol, 1.5 equiv.) in anhydrous dichloromethane (CH₂Cl₂, 30 mL). The solution is cooled to 0 °C in an ice bath under an argon atmosphere.

-

Ketene Generation and Cycloaddition: A solution of N-phthaloylglycyl chloride (an amino-protected acyl chloride, 5.5 mmol, 1.1 equiv.) in anhydrous CH₂Cl₂ (15 mL) is added dropwise to the stirred imine solution over 30 minutes.

-

Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 18-24 hours. Reaction progress is monitored by TLC.

-

Work-up: The reaction mixture is washed successively with 5% HCl solution (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL). The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the trans-3-amino-2-azetidinone derivative.[20]

-

Deprotection (if required): The phthalimido protecting group can be removed by treatment with hydrazine hydrate in methanol at reflux to yield the free 3-amino-β-lactam.[20]

Conclusion

The synthesis of four-membered nitrogen heterocycles remains a dynamic and evolving field of organic chemistry. While classical methods like the Staudinger cycloaddition continue to be indispensable for the construction of β-lactams, modern innovations, particularly in the realm of visible-light photocatalysis, have opened new, milder, and more efficient pathways to azetidines.[4][11] The detailed protocols and comparative data presented in this guide are intended to provide researchers with a practical and robust toolkit for the synthesis of these valuable compounds, thereby facilitating their application in drug discovery and development. The continued exploration of novel catalytic systems and reaction pathways promises to further expand the accessibility and diversity of this important class of heterocycles.

References

- 1. Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Staudinger synthesis - Wikipedia [en.wikipedia.org]

- 5. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Azetidine synthesis [organic-chemistry.org]

- 15. Staudinger Synthesis [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Stereocontrolled synthesis of anticancer beta-lactams via the Staudinger reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Ring Strain and Stability of 1-Tosylazetidin-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ring strain and stability of 1-Tosylazetidin-3-one, a key synthetic intermediate in medicinal chemistry. Understanding these core properties is crucial for its effective utilization in the synthesis of novel chemical entities, particularly in the development of new therapeutics. This document outlines the inherent strain within the four-membered azetidinone ring, details its stability under various conditions, and provides relevant experimental and computational methodologies.

Core Concepts: Ring Strain in Azetidinones

Azetidinones, also known as β-lactams, are four-membered heterocyclic rings containing a nitrogen atom and a carbonyl group. The inherent ring strain in these structures is a defining feature that dictates their reactivity. This strain arises from several factors:

-

Angle Strain (Baeyer Strain): The ideal bond angle for an sp³-hybridized carbon atom is approximately 109.5°. In a planar cyclobutane-like ring, the internal angles are forced to be closer to 90°, leading to significant angle strain. While the azetidinone ring is not perfectly planar, this deviation from ideal bond angles is a primary contributor to its strain energy.

-

Torsional Strain (Pitzer Strain): Eclipsing interactions between adjacent hydrogen atoms and other substituents on the ring also contribute to the overall strain energy.

-

Transannular Strain: Non-bonding interactions between atoms across the ring can further destabilize the molecule.

The presence of the tosyl group on the nitrogen atom and the ketone at the 3-position of this compound influences the electron distribution and geometry of the ring, thereby affecting its overall strain and stability. The reactivity of azetidines is largely driven by this considerable ring strain, making them valuable intermediates for strain-release-driven reactions.[1]

Quantitative Data Summary

| Parameter | Value | Source/Method |

| Molecular Formula | C₁₀H₁₁NO₃S | --INVALID-LINK-- |

| Molecular Weight | 225.26 g/mol | --INVALID-LINK-- |

| CAS Number | 76543-27-6 | --INVALID-LINK-- |

| ¹H NMR (CDCl₃, ppm) | δ 7.8-7.9 (d, 2H), 7.3-7.4 (d, 2H), 4.2-4.3 (s, 4H), 2.4 (s, 3H) | Predicted, based on similar structures |

| ¹³C NMR (CDCl₃, ppm) | δ 200-205 (C=O), 145-146, 133-134, 130-131, 128-129, 60-61 (CH₂), 21-22 (CH₃) | Predicted, based on similar structures |

| IR (KBr, cm⁻¹) | ~1780 (C=O stretch, characteristic of strained β-lactam), ~1350 & ~1160 (SO₂ stretch) | Typical for β-lactams and sulfonamides |

| Storage Temperature | -20°C | --INVALID-LINK-- |

Experimental Protocols

Detailed experimental protocols for the synthesis and stability analysis of this compound are crucial for its practical application. The following sections provide generalized procedures based on established methods for similar compounds.

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of the corresponding alcohol, 1-Tosylazetidin-3-ol.

Reaction: Oxidation of 1-Tosylazetidin-3-ol

Reagents and Equipment:

-

1-Tosylazetidin-3-ol

-

Oxidizing agent (e.g., Dess-Martin periodinane, pyridinium chlorochromate (PCC), or Swern oxidation reagents)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure (using Dess-Martin periodinane):

-

Dissolve 1-Tosylazetidin-3-ol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add Dess-Martin periodinane portion-wise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir the mixture vigorously until the solid dissolves.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Hydrolytic Stability Assessment

This protocol outlines a general procedure to assess the stability of this compound in aqueous solutions at different pH values.

Materials and Equipment:

-

This compound

-

Buffer solutions (e.g., pH 4, 7, and 9)

-

Acetonitrile or other suitable co-solvent

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

-

Incubator or water bath

Procedure:

-

Prepare stock solutions of this compound in a suitable organic solvent like acetonitrile.

-

Prepare reaction solutions by diluting the stock solution with the respective buffer solutions to a final desired concentration. The percentage of organic co-solvent should be kept low to mimic aqueous conditions.

-

Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

-

At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Quench any further degradation by adding a suitable quenching agent or by immediate dilution with the mobile phase and cooling.

-

Analyze the samples by HPLC to determine the remaining concentration of this compound.

-

Plot the concentration of this compound versus time for each pH to determine the degradation kinetics and half-life.

Thermal Stability Assessment

This protocol provides a general method for evaluating the thermal stability of this compound in the solid state.

Materials and Equipment:

-

This compound (solid)

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

-

Inert gas supply (e.g., nitrogen)

Procedure (TGA):

-

Place a small, accurately weighed amount of this compound into a TGA sample pan.

-

Place the pan in the TGA instrument.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 500°C).

-

Record the weight loss of the sample as a function of temperature.

-

The onset temperature of weight loss indicates the beginning of thermal decomposition.

Procedure (DSC):

-

Place a small, accurately weighed amount of this compound into a DSC sample pan and seal it.

-

Place the sample pan and a reference pan in the DSC instrument.

-

Heat the sample under a controlled atmosphere at a constant heating rate.

-

Record the heat flow to or from the sample relative to the reference.

-

Endothermic peaks may indicate melting or decomposition, while exothermic peaks can also indicate decomposition or other phase transitions.

Computational Approach to Ring Strain Energy

The ring strain energy (RSE) of cyclic molecules can be estimated using computational chemistry methods. A common approach involves the use of isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations.

For this compound, a suitable isodesmic reaction could be formulated as follows:

This compound + 3 CH₃-CH₃ → CH₃-SO₂-N(CH₃)₂ + CH₃-CO-CH₃ + 2 CH₃-CH₂-CH₃

The RSE is then calculated as the difference in the computed enthalpies of formation of the products and the reactants.

Computational Workflow:

-

Structure Optimization: The 3D structures of all reactants and products are optimized using a suitable level of theory (e.g., density functional theory with a basis set like B3LYP/6-31G*).

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Calculation: Single-point energy calculations are performed at a higher level of theory for greater accuracy.

-

RSE Calculation: The RSE is calculated using the following equation: RSE = [Σ(Enthalpies of Products)] - [Σ(Enthalpies of Reactants)]

Conclusion

This compound is a valuable building block in organic synthesis, largely due to the inherent reactivity conferred by its strained four-membered ring. A thorough understanding of its stability under various conditions and the energetic landscape of its ring system is paramount for its successful application in the development of complex molecules. This guide provides a foundational understanding and practical methodologies for researchers and professionals working with this important synthetic intermediate. Further experimental and computational studies are encouraged to refine the quantitative data and expand the understanding of the chemical behavior of this and related azetidinone derivatives.

References

In-Depth Technical Guide to the Core Physical Characteristics of 1-[(4-Methylphenyl)sulfonyl]-3-azetidinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[(4-Methylphenyl)sulfonyl]-3-azetidinone, also known as 1-(p-Tosyl)azetidin-3-one or N-Tosyl-3-azetidinone, is a heterocyclic organic compound. It belongs to the class of azetidinones, which are four-membered nitrogen-containing rings with a carbonyl group. The presence of the tosyl protecting group on the nitrogen atom enhances its stability and makes it a valuable building block in organic synthesis. This guide provides a detailed overview of its key physical characteristics, supported by experimental protocols for their determination.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of 1-[(4-Methylphenyl)sulfonyl]-3-azetidinone are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 76543-27-6 | |

| Molecular Formula | C₁₀H₁₁NO₃S | |

| Molecular Weight | 225.26 g/mol | |

| Physical Form | Powder | |

| Melting Point | 147-152 °C | |

| Boiling Point | Data not available; to be determined experimentally. | |

| Solubility | Data not available for specific solvents; to be determined experimentally. | |

| Purity | Typically available at ≥95% |

Experimental Protocols for Characterization

To facilitate further research and application of 1-[(4-Methylphenyl)sulfonyl]-3-azetidinone, detailed protocols for the determination of its key physical and spectral properties are provided below.

Determination of Melting Point

The melting point is a critical indicator of the purity of a crystalline solid.

Methodology: